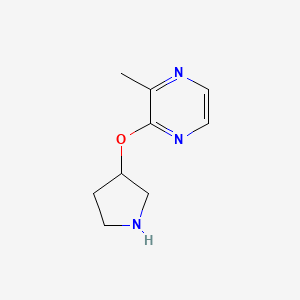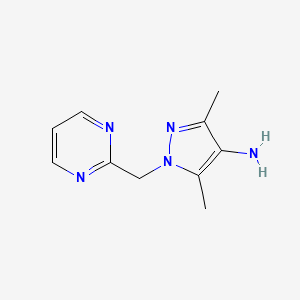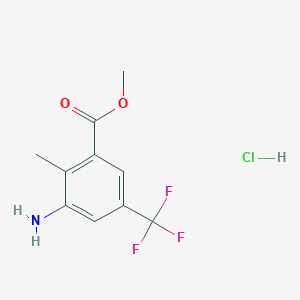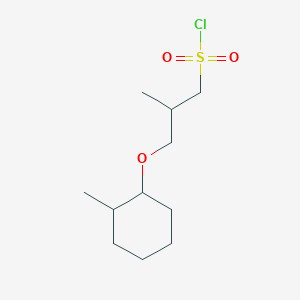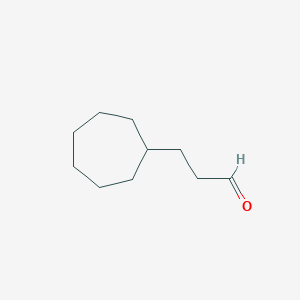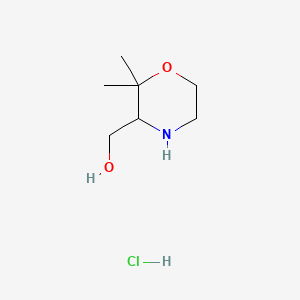
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride is a white crystalline material with the chemical formula C8H17NO2.HCl It is a tertiary amine with a morpholine ring and a hydroxyl group
準備方法
The synthesis of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with formaldehyde and hydrogen chloride. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
化学反応の分析
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted morpholine derivatives.
科学的研究の応用
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
類似化合物との比較
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
Morpholine: A simpler structure without the dimethyl and hydroxyl groups, used as a solvent and corrosion inhibitor.
N-Methylmorpholine: Contains a methyl group instead of the dimethyl groups, used as a catalyst in organic synthesis.
3-Hydroxymorpholine: Similar structure but lacks the dimethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a morpholine ring, dimethyl groups, and a hydroxyl group, which confer distinct chemical properties and reactivity.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(2,2-dimethylmorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H |
InChIキー |
KBDZLXKTKZCUAW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NCCO1)CO)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




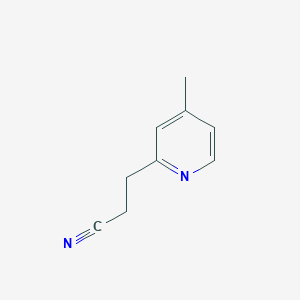
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
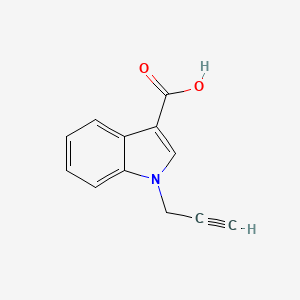
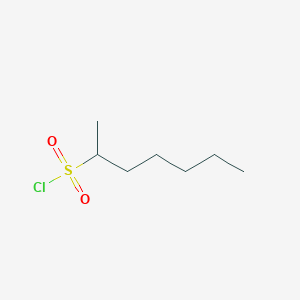
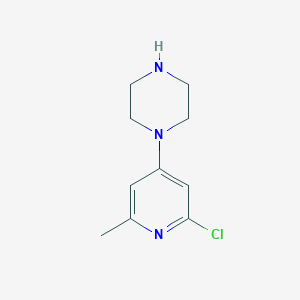
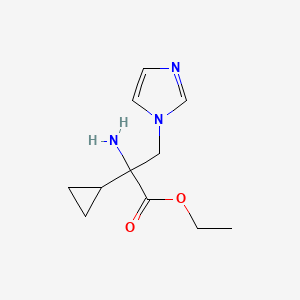
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
